molecular formula C11H12F2N2O B1408666 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde CAS No. 1707605-04-6

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Cat. No.: B1408666
CAS No.: 1707605-04-6
M. Wt: 226.22 g/mol
InChI Key: FVCYZDZLIARPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde typically involves the reaction of 4,4-difluoropiperidine with nicotinaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde include:

Uniqueness

This compound is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)1-3-15(4-2-11)10-5-9(8-16)6-14-7-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYZDZLIARPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
Reactant of Route 5
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.